molecular formula C20H17Br3N2O B15081437 4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide

4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide

Cat. No.: B15081437
M. Wt: 541.1 g/mol
InChI Key: NPKAIHNCNGCLAT-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide is a complex organic compound with the molecular formula C20H17Br3N2O. This compound is notable for its unique structure, which includes a naphthylamino group and three bromine atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the naphthylamino group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to achieve high purity. The exact methods can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove bromine atoms or reduce other functional groups.

    Substitution: This reaction can replace bromine atoms with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atoms and naphthylamino group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide
  • 4-methyl-N-[2,2,2-tribromo-1-(2,5-dichloroanilino)ethyl]benzamide
  • 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide

Uniqueness

What sets 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

Molecular Formula

C20H17Br3N2O

Molecular Weight

541.1 g/mol

IUPAC Name

4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide

InChI

InChI=1S/C20H17Br3N2O/c1-13-6-8-15(9-7-13)18(26)25-19(20(21,22)23)24-17-11-10-14-4-2-3-5-16(14)12-17/h2-12,19,24H,1H3,(H,25,26)

InChI Key

NPKAIHNCNGCLAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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